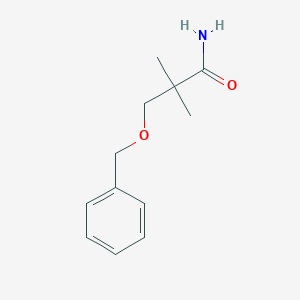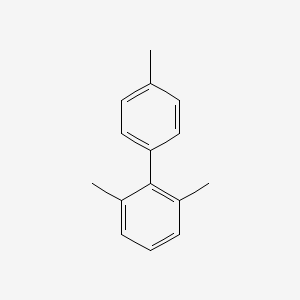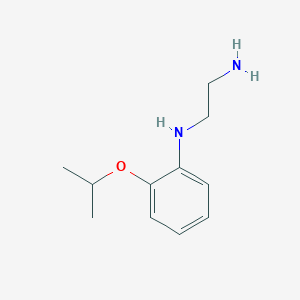
N,N-diethylethanamine;ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylamine: is an organic compound with the chemical formula N(CH₂CH₃)₃ . It is a colorless, volatile liquid with a strong fishy odor reminiscent of ammonia. Triethylamine is commonly used in organic synthesis as a base and is known for its ability to neutralize acids and form salts. It is miscible with water and most organic solvents, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: Triethylamine can be synthesized by the alkylation of ammonia with ethyl halides. The reaction typically involves the use of ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide. [ \text{NH₃ + 3C₂H₅Cl → N(C₂H₅)₃ + 3HCl} ]
Reductive Amination: Another method involves the reductive amination of acetaldehyde with ammonia in the presence of a hydrogenation catalyst. [ \text{CH₃CHO + NH₃ + H₂ → N(C₂H₅)₃ + H₂O} ]
Industrial Production Methods: Triethylamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina. The process involves the dehydration of ethanol to form ethylene, which then reacts with ammonia to produce triethylamine. [ \text{3C₂H₅OH → 3C₂H₄ + 3H₂O} ] [ \text{3C₂H₄ + NH₃ → N(C₂H₅)₃} ]
化学反应分析
Types of Reactions:
Oxidation: Triethylamine can undergo oxidation to form triethylamine oxide. [ \text{N(C₂H₅)₃ + O₂ → N(C₂H₅)₃O} ]
Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{N(C₂H₅)₃ + R-X → N(C₂H₅)₃R + X⁻} ]
Acid-Base Reactions: Triethylamine is a strong base and can neutralize acids to form salts. [ \text{N(C₂H₅)₃ + HCl → N(C₂H₅)₃H⁺Cl⁻} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Nucleophiles: Alkyl halides, acyl halides.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Triethylamine oxide: Formed by oxidation.
Quaternary ammonium salts: Formed by nucleophilic substitution.
Triethylammonium salts: Formed by acid-base reactions.
科学研究应用
Chemistry:
Catalysis: Triethylamine is used as a catalyst in various organic reactions, including the synthesis of esters and amides.
Solvent: It is used as a solvent in the preparation of metal-organic frameworks and other coordination compounds.
Biology:
Buffering Agent: Triethylamine is used as a buffering agent in biological assays and chromatography.
Medicine:
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients and as a reagent in drug formulation.
Industry:
Polymer Production: Triethylamine is used in the production of polymers and resins.
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metal protection.
作用机制
Mechanism: Triethylamine acts as a base by accepting protons from acids, forming triethylammonium ions. It can also act as a nucleophile, attacking electrophilic centers in various chemical reactions.
Molecular Targets and Pathways:
Protonation: Triethylamine accepts protons from acids, forming stable salts.
Nucleophilic Attack: It attacks electrophilic centers, leading to the formation of new chemical bonds.
相似化合物的比较
Diethylamine: N(CH₂CH₃)₂H
Trimethylamine: N(CH₃)₃
Pyridine: C₅H₅N
Comparison:
Basicity: Triethylamine is more basic than diethylamine and trimethylamine due to the presence of three ethyl groups, which increase electron density on the nitrogen atom.
Volatility: Triethylamine is more volatile than pyridine due to its lower molecular weight and lack of aromaticity.
Reactivity: Triethylamine is more nucleophilic than pyridine and trimethylamine, making it more reactive in nucleophilic substitution reactions.
Triethylamine’s unique combination of high basicity, nucleophilicity, and volatility makes it a valuable reagent in various chemical, biological, and industrial applications.
属性
CAS 编号 |
72999-90-7 |
|---|---|
分子式 |
C8H21NO |
分子量 |
147.26 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;ethanol |
InChI |
InChI=1S/C6H15N.C2H6O/c1-4-7(5-2)6-3;1-2-3/h4-6H2,1-3H3;3H,2H2,1H3 |
InChI 键 |
JAYUDPKFDQGKFQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8534401.png)

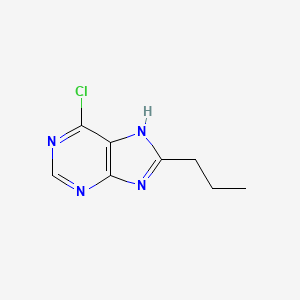

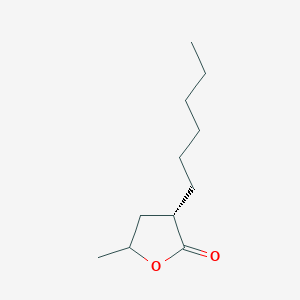
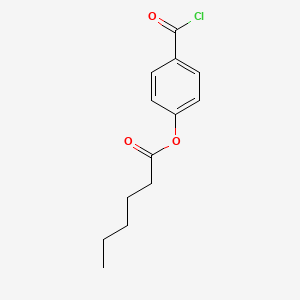
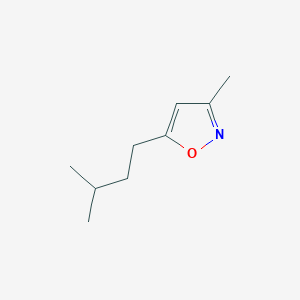
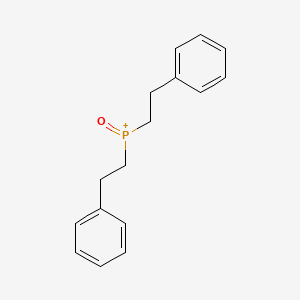
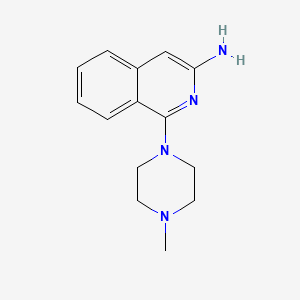
![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)
